molecular formula C26H17ClO6 B12193464 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12193464
M. Wt: 460.9 g/mol
InChI Key: QBXBDNPTXIWDCG-LMKPGGDOSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Configuration Analysis

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate derives its systematic name from the hierarchical prioritization of functional groups and substituents outlined in IUPAC guidelines. The parent structure is a 1-benzofuran-3(2H)-one core, with substituents at positions 2 and 6.

  • Position 2 : A methylidene group [(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene] attached via a double bond in the Z configuration.
  • Position 6 : A cinnamate ester [(2E)-3-phenylprop-2-enoate] with an E configuration at the α,β-unsaturated carbonyl system.

The stereochemical descriptors (2Z) and (2E) specify the spatial arrangement of substituents around the double bonds. For the benzodioxin-methylidene moiety, the Z configuration indicates that the higher-priority groups (chlorine at position 6 of the benzodioxin and the benzofuranone oxygen) reside on the same side of the double bond. The E designation for the cinnamate ester reflects opposing orientations of the phenyl and carbonyl groups across the double bond.

Molecular Architecture: Benzofuran-Benzodioxin Hybrid Framework

The molecule integrates two aromatic systems:

  • Benzofuran-3-one core : A fused bicyclic structure comprising a benzene ring condensed with a furan ring, where the furan oxygen is adjacent to a ketone group (C3=O).
  • Chlorinated benzodioxin moiety : A 1,3-benzodioxin system with a chlorine substituent at position 6 and a methylidene linker at position 8.

Key structural features include:

  • Conjugation : Extended π-systems across the benzofuranone, methylidene bridge, and benzodioxin enhance electronic delocalization, influencing reactivity and spectral properties.
  • Substituent effects : The electron-withdrawing chlorine atom at position 6 of the benzodioxin induces partial positive charge on the methylidene carbon, increasing electrophilicity.
Structural Component Key Attributes
Benzofuran-3-one Fused bicyclic system; ketone at C3
Benzodioxin 1,3-Dioxacyclohexane fused to benzene; Cl at C6
Cinnamate ester α,β-unsaturated ester with E configuration

Stereochemical Features and Conformational Dynamics

The compound exhibits restricted rotation about two double bonds:

  • Methylidene-benzodioxin linkage : The Z configuration enforces a planar arrangement, positioning the benzodioxin’s chlorine atom and benzofuranone’s oxygen on the same side. This creates a dipole moment that influences intermolecular interactions.
  • Cinnamate α,β-unsaturated ester : The E geometry places the phenyl group and carbonyl oxygen on opposite sides, minimizing steric hindrance and stabilizing the molecule through resonance.

Conformational analysis reveals:

  • Benzodioxin ring puckering : The 1,3-benzodioxin adopts a half-chair conformation, with the oxygen atoms at positions 1 and 3 deviating slightly from planarity.
  • Torsional strain : Steric interactions between the benzodioxin’s methylidene group and the benzofuranone’s C4 methyl substituent (if present in analogs) may induce minor distortions.

Comparative Structural Analysis with Related Benzodioxin Derivatives

The target compound shares structural motifs with pharmacologically active benzodioxin derivatives but differs in key substituents:

Compound Core Structure Key Substituents Notable Features
Target compound Benzofuran-benzodioxin hybrid Cl at C6; cinnamate ester at C6 Dual aromatic systems; Z/E stereochemistry
6-Chloro-4H-1,3-benzodioxin 1,3-Benzodioxin Cl at C6 Simpler structure; antimicrobial activity
Benzofuran-cinnamate hybrids Benzofuran Varied esters at C6 Anticancer potential

Electronic effects : The chlorine atom in the target compound enhances electrophilicity compared to non-halogenated analogs, potentially increasing binding affinity to biological targets. Steric considerations : The cinnamate ester’s phenyl group introduces bulkiness absent in simpler methyl or ethyl esters, affecting solubility and membrane permeability.

Properties

Molecular Formula

C26H17ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H17ClO6/c27-19-10-17(26-18(11-19)14-30-15-31-26)12-23-25(29)21-8-7-20(13-22(21)33-23)32-24(28)9-6-16-4-2-1-3-5-16/h1-13H,14-15H2/b9-6+,23-12-

InChI Key

QBXBDNPTXIWDCG-LMKPGGDOSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C=CC5=CC=CC=C5)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Target Compound (Cl) Bromo Analogue (Br)
Molecular Weight (g/mol) ~375.2 (estimated*) 375.2
XLogP3 ~3.0 (predicted) 3.4
Hydrogen Bond Donor Count 0 (ester group) 1 (hydroxy group)
Rotatable Bonds 3 (ester + propenoate chain) 1
Topological Polar Surface Area ~65 Ų (estimated) 65 Ų

*Estimation based on bromo analogue’s data, adjusted for Cl/Br mass difference.

The bromo analogue’s higher XLogP3 (3.4 vs. ~3.0 for the target) reflects increased lipophilicity due to bromine’s larger atomic radius and polarizability. The hydroxy group in the analogue enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to the target’s ester group .

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that belongs to the class of benzofuran derivatives. Its unique structural characteristics suggest significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C24H19ClO5C_{24}H_{19}ClO_5 with a molecular weight of approximately 440.86 g/mol. The structure comprises various functional groups, including a benzodioxin moiety and a phenylpropene derivative, which may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H19ClO5
Molecular Weight440.86 g/mol
Structural FeaturesBenzofuran, Chlorobenzodioxin

Biological Activity Overview

Research indicates that compounds similar to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its structure allows for potential interactions with cellular pathways involved in proliferation and apoptosis.
  • Antimicrobial Activity : Similar benzofuran derivatives have shown efficacy against bacterial and fungal strains, indicating that this compound could also exhibit antimicrobial properties.
  • Neuroprotective Effects : The presence of the chlorobenzodioxin moiety suggests potential interactions with neurobiological targets, which may lead to protective effects against neurodegenerative diseases.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Interaction with enzymes such as β-secretase (EC 3.4.23.46), which is implicated in Alzheimer's disease pathology. Inhibition of this enzyme could reduce amyloid plaque formation.
  • Receptor Modulation : Potential binding to receptors involved in cell signaling pathways may alter cellular responses to external stimuli.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis Techniques : Microwave-assisted synthesis has been highlighted as an efficient method for producing similar benzofuran derivatives with improved yields and reduced reaction times.
  • In Vitro Studies : A study conducted on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that further investigation into this compound's activity is warranted .
  • Molecular Docking Studies : Computational studies have indicated favorable binding affinities to targets associated with cancer and neurodegenerative diseases, suggesting potential therapeutic applications.

Comparative Analysis

To contextualize the biological activity of this compound, comparisons can be drawn with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
BenzofuranCore structure without substituentsAntimicrobial
ChlorobenzofuranContains chlorinated benzene ringsAnticancer
6-ChlorobenzodioxinSimilar dioxin structureToxicity studies

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